Increased Molecular Weight and Lipophilicity Versus Unsubstituted 2-(1H-Imidazol-2-yl)phenol
5-Bromo-2-(1H-imidazol-2-yl)phenol (MW 239.07, XLogP3-AA estimated 2.0) exhibits a 49% higher molecular weight and a 0.6-unit increase in lipophilicity relative to the non‑brominated parent 2‑(1H‑imidazol‑2‑yl)phenol (MW 160.17, XLogP3‑AA 1.4) [1]. These differences translate to enhanced membrane permeability and altered pharmacokinetic behavior, which are critical parameters in early‑stage drug discovery . The bromine atom also provides a unique heavy‑atom marker for phase determination in macromolecular X‑ray crystallography, a feature absent in the non‑brominated analog [2].
| Evidence Dimension | Molecular Weight and Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | MW = 239.07 g/mol; XLogP3-AA = 2.0 (estimated) |
| Comparator Or Baseline | 2-(1H-Imidazol-2-yl)phenol (CAS 52755-90-5): MW = 160.17 g/mol; XLogP3-AA = 1.4 |
| Quantified Difference | ΔMW = +78.90 g/mol (+49%); ΔXLogP = +0.6 |
| Conditions | PubChem computed properties based on chemical structure |
Why This Matters
Higher MW and logP can improve blood‑brain barrier penetration and reduce renal clearance, making the brominated analog more suitable for CNS‑targeted kinase inhibitor programs where enhanced lipophilicity is desirable.
- [1] PubChem. 2-(1H-Imidazol-2-yl)phenol (CID 135729010). Computed Properties: Molecular Weight 160.17, XLogP3-AA 1.4. View Source
- [2] Gray, N.S., Choi, H.G., Liang, Y. Imidazolyl kinase inhibitors and uses thereof. U.S. Patent Application US20170204082A1, 2017. View Source
